molecular formula C8H17O4P B14710521 Dipropan-2-yl acetylphosphonate CAS No. 20526-22-1

Dipropan-2-yl acetylphosphonate

Cat. No.: B14710521
CAS No.: 20526-22-1
M. Wt: 208.19 g/mol
InChI Key: KPJDQLAWUILHMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dipropan-2-yl acetylphosphonate is an organophosphorus compound characterized by the presence of a phosphonate group. This compound is known for its stability and unique chemical properties, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Dipropan-2-yl acetylphosphonate can be synthesized through several methods. One common synthetic route involves the reaction of isopropanol with phosphorus trichloride in the presence of a catalyst. The reaction proceeds as follows:

3(CH3)2CHOH+PCl3[(CH3)2CHO]2POH+2HCl+(CH3)2CHCl3 (CH_3)_2CHOH + PCl_3 \rightarrow [(CH_3)_2CHO]_2POH + 2HCl + (CH_3)_2CHCl 3(CH3​)2​CHOH+PCl3​→[(CH3​)2​CHO]2​POH+2HCl+(CH3​)2​CHCl

The reaction mixture is then subjected to distillation to obtain the pure product .

Industrial Production Methods

In industrial settings, the production of this compound involves continuous feeding of isopropanol and phosphorus trichloride into a reaction vessel. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity. The crude product is further purified through distillation and other separation techniques .

Chemical Reactions Analysis

Types of Reactions

Dipropan-2-yl acetylphosphonate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized in the presence of oxidizing agents like sodium hypochlorite to form active intermediates.

    Substitution: The compound can participate in substitution reactions, where the phosphonate group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Sodium hypochlorite (NaClO) is commonly used as an oxidizing agent.

    Substitution: Reagents such as alkyl halides and bases are used for substitution reactions.

Major Products Formed

Scientific Research Applications

Dipropan-2-yl acetylphosphonate has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other organophosphorus compounds.

    Biology: The compound is studied for its potential biological activities and interactions with enzymes.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of pesticides, herbicides, and other agrochemicals.

Mechanism of Action

The mechanism of action of dipropan-2-yl acetylphosphonate involves its interaction with molecular targets such as enzymes. The compound can inhibit enzyme activity by binding to the active site, thereby preventing the enzyme from catalyzing its substrate. This inhibition can lead to various biological effects, depending on the specific enzyme targeted .

Comparison with Similar Compounds

Similar Compounds

  • Diisopropyl phosphite
  • Diisopropyl tartrate
  • Phosphonic acid, bis(1-methylethyl) ester

Uniqueness

Dipropan-2-yl acetylphosphonate is unique due to its specific chemical structure, which imparts distinct reactivity and stability compared to other similar compounds. Its ability to undergo various chemical reactions and its wide range of applications make it a valuable compound in both research and industry .

Properties

CAS No.

20526-22-1

Molecular Formula

C8H17O4P

Molecular Weight

208.19 g/mol

IUPAC Name

1-di(propan-2-yloxy)phosphorylethanone

InChI

InChI=1S/C8H17O4P/c1-6(2)11-13(10,8(5)9)12-7(3)4/h6-7H,1-5H3

InChI Key

KPJDQLAWUILHMW-UHFFFAOYSA-N

Canonical SMILES

CC(C)OP(=O)(C(=O)C)OC(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.